

solubility profile of (+)-Dalbergiphenol in different solvents

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Compound of Interest

Compound Name: (+)-Dalbergiphenol

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Solubility Profile of (+)-Dalbergiphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of *Dalbergia sissoo*, has garnered interest for its potential therapeutic properties, including antioxidant and bone-saving activities.[1][2] A critical aspect of its preclinical and pharmaceutical development is understanding its solubility in various solvents, which is essential for extraction, purification, formulation, and in vivo studies. This technical guide provides an overview of the available information on the solubility of **(+)-Dalbergiphenol** and related compounds, outlines a suitable experimental protocol for its determination, and discusses its expected solubility based on its chemical structure.

Quantitative Solubility Data

Direct quantitative solubility data for **(+)-Dalbergiphenol** in various organic solvents is not readily available in the published scientific literature. However, studies on the solubility of structurally similar compounds isolated from the same plant, such as dalbergin and nordalbergin, can provide valuable insights.

Solubility of Related Compounds: Dalbergin and Nordalbergin

A study on the thermodynamic properties of dalbergin and nordalbergin determined their solubility in six different solvents at temperatures ranging from 283.2 K to 308.2 K.^{[1][3]} The solubility of both compounds was found to increase with a rise in temperature.^{[1][3]}

The following table summarizes the solubility order of dalbergin and nordalbergin in the tested solvents:

Compound	Solvent Solubility Order
Dalbergin	Trichloromethane > Propanone > Ethyl ethanoate > Methanol > Hexane > Water ^{[1][3]}
Nordalbergin	Propanone > Methanol > Ethyl ethanoate > Trichloromethane > Water > Hexane ^{[1][3]}

Note: This data is for dalbergin and nordalbergin, not **(+)-Dalbergiphenol**. It is presented here as a reference due to the structural similarities of the compounds.

Experimental Protocol for Solubility Determination

The solubility of dalbergin and nordalbergin was determined using the UV spectrophotometric method.^{[1][3]} This method can be adapted to determine the solubility profile of **(+)-Dalbergiphenol**.

Materials and Apparatus

- **(+)-Dalbergiphenol** (purified)
- Selected solvents (e.g., water, methanol, ethanol, propanone, ethyl ethanoate, trichloromethane, hexane)
- Thermostatic shaker bath
- Centrifuge

- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance

Experimental Procedure

- **Preparation of Saturated Solutions:** An excess amount of **(+)-Dalbergiphenol** is added to a known volume of each solvent in separate sealed flasks.
- **Equilibration:** The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments.
- **Phase Separation:** The saturated solutions are centrifuged at a high speed to separate the undissolved solid from the supernatant.
- **Sample Preparation:** A known volume of the clear supernatant is carefully withdrawn and diluted with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
- **Spectrophotometric Analysis:** The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λ_{max}) for **(+)-Dalbergiphenol**. The λ_{max} should be determined by scanning a dilute solution of the compound over a range of wavelengths.
- **Quantification:** The concentration of **(+)-Dalbergiphenol** in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

Expected Solubility Profile of (+)-Dalbergiphenol

Based on the general principles of solubility for organic compounds, the solubility of **(+)-Dalbergiphenol** can be inferred from its molecular structure.^[4] **(+)-Dalbergiphenol** is a phenolic compound, and its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

- **Polar Solvents:** Due to the presence of hydroxyl (-OH) groups, **(+)-Dalbergiphenol** is expected to be soluble in polar organic solvents such as methanol, ethanol, and propanone.

[5][6] These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar solute.

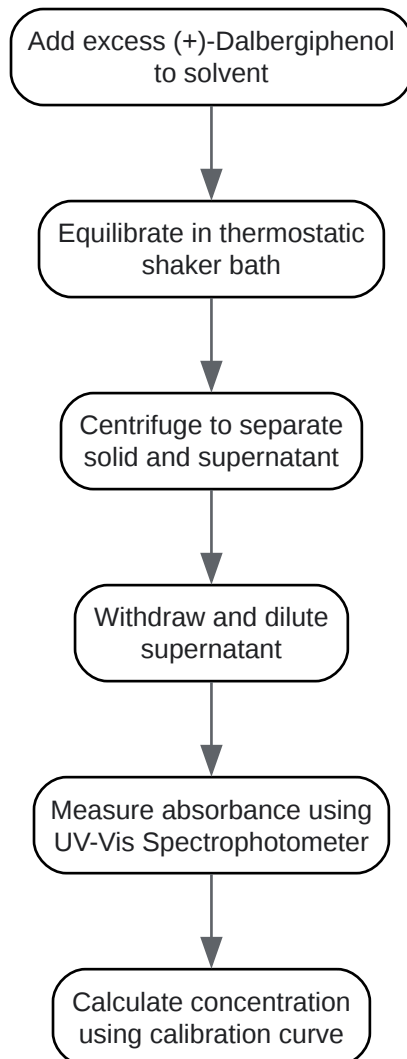
- Non-polar Solvents: The solubility in non-polar solvents like hexane is expected to be limited due to the polar nature of the hydroxyl groups.
- Water: The solubility in water is likely to be low, a common characteristic of many poorly water-soluble pharmaceuticals.[7][8]

The polarity of the extracting solvent significantly influences the recovery of phenolic compounds from plant materials.[5] Methanol and ethanol are often effective solvents for extracting phenolic compounds.[9]

Visualizations

Experimental Workflow for Solubility Determination

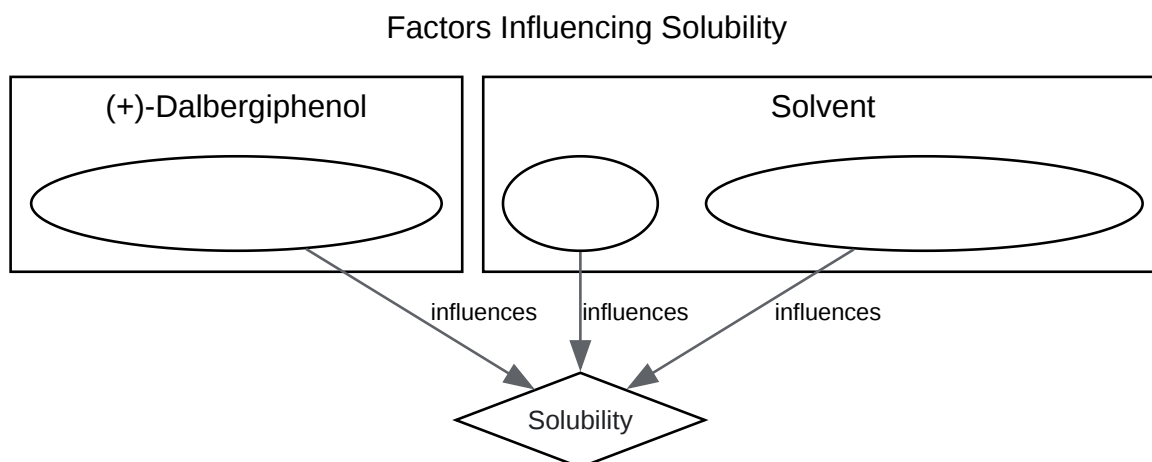
Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **(+)-Dalbergiphenol**.

Logical Relationships in Solubility



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Caption: Key factors influencing the solubility of **(+)-Dalbergiphenol**.

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